

An In-depth Technical Guide to 4-Benzyloxyphenyl isocyanate (CAS: 50528-73-9)

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Compound of Interest

Compound Name: 4-Benzyloxyphenyl isocyanate

Cat. No.: B112699

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenyl isocyanate is a versatile bifunctional organic compound featuring both a reactive isocyanate group and a benzyloxy ether moiety. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. The isocyanate group serves as a reactive handle for the introduction of a urea or carbamate linkage, a common structural motif in many biologically active molecules. The benzyloxy group, on the other hand, can influence the molecule's solubility, metabolic stability, and interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-benzyloxyphenyl isocyanate**, with a focus on its utility in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-benzyloxyphenyl isocyanate** is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference
CAS Number	50528-73-9	[1]
Molecular Formula	C ₁₄ H ₁₁ NO ₂	[1][2]
Molecular Weight	225.24 g/mol	[1][2]
IUPAC Name	1-(benzyloxy)-4-isocyanatobenzene	[1]
Appearance	White to off-white crystalline solid	Commercially available
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with water and alcohols.	General isocyanate reactivity

Synthesis of 4-Benzyloxyphenyl isocyanate

4-Benzyloxyphenyl isocyanate can be synthesized from 4-benzyloxyaniline using a phosgene equivalent, such as triphosgene. This method offers a safer alternative to the direct use of highly toxic phosgene gas.

Experimental Protocol: Synthesis from 4-Benzyloxyaniline

Materials:

- 4-Benzyloxyaniline
- Triphosgene (bis(trichloromethyl) carbonate)

- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Toluene
- Saturated aqueous sodium bicarbonate solution
- Magnesium sulfate (MgSO₄)

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyaniline (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve triphosgene (0.34 eq) in anhydrous dichloromethane.
- Slowly add the triphosgene solution to the 4-benzyloxyaniline solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, slowly add a solution of triethylamine (2.2 eq) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-benzyloxyphenyl isocyanate**.
- The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system like hexane/ethyl acetate to afford the pure

isocyanate.[3][4][5]

Reactivity and Applications in Drug Discovery

The primary reactivity of **4-benzyloxyphenyl isocyanate** is centered around the electrophilic carbon atom of the isocyanate group, which readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is harnessed in the synthesis of a wide range of organic compounds, particularly urea and carbamate derivatives, which are prevalent in many pharmaceuticals.

Synthesis of Urea-Based Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[6] Small molecule inhibitors targeting the ATP-binding site of ALK have shown significant clinical efficacy. Many of these inhibitors feature a urea or a related moiety, which forms key hydrogen bonding interactions within the kinase domain. **4-Benzyloxyphenyl isocyanate** is a valuable building block for the synthesis of such inhibitors, where the benzyloxyphenyl group can occupy a specific pocket in the ALK active site.

Experimental Protocol: Synthesis of a Representative N,N'-Disubstituted Urea

Materials:

- **4-Benzyloxyphenyl isocyanate**
- A primary or secondary amine (e.g., 4-chloro-3-(trifluoromethyl)aniline)
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Hexane
- Ethyl Acetate

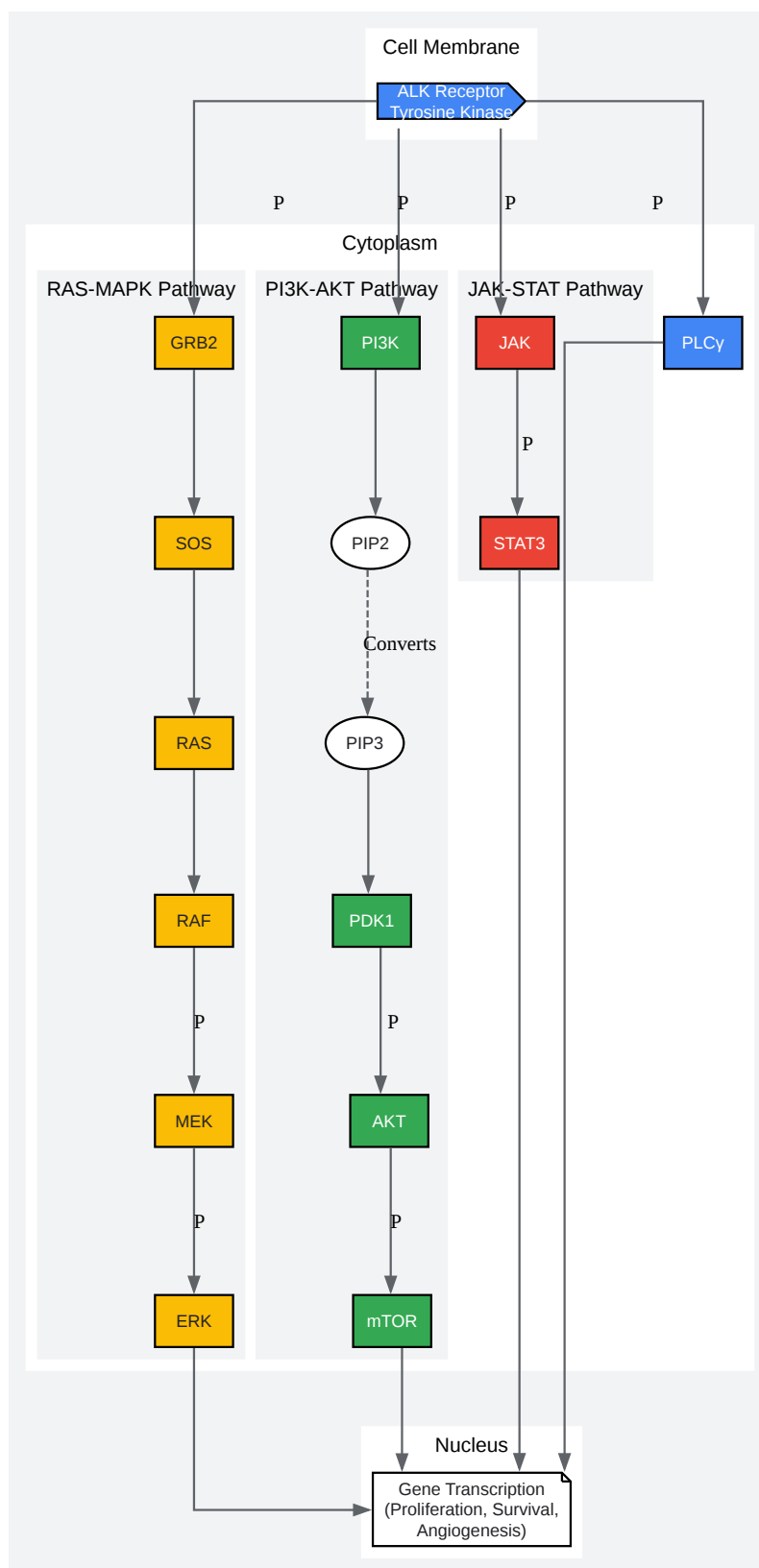
Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous THF or DCM.
- To this solution, add a solution of **4-benzyloxyphenyl isocyanate** (1.05 eq) in the same anhydrous solvent dropwise at room temperature.
- Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC. A white precipitate of the urea product often forms during the reaction.
- Upon completion, if a precipitate has formed, collect the solid by filtration and wash it with the reaction solvent and then with hexane to obtain the pure urea derivative.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N'-disubstituted urea.

[7]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Constitutive activation of ALK, often through chromosomal rearrangements leading to fusion proteins (e.g., NPM-ALK, EML4-ALK), results in the aberrant activation of several downstream signaling pathways that promote cell proliferation, survival, and migration. Understanding these pathways is crucial for the rational design of targeted therapies.



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Figure 1. A simplified diagram of the major downstream signaling pathways activated by the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.^{[8][9][10][11][12]}

The diagram illustrates that upon activation, ALK phosphorylates and activates several key downstream signaling proteins, including GRB2, PI3K, JAK, and PLC γ . This triggers a cascade of events through the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, ultimately leading to the transcription of genes that promote cancer cell proliferation, survival, and angiogenesis. Small molecule inhibitors that target the ATP-binding site of ALK can block these downstream signaling events.

Spectral Data

The structural characterization of **4-benzyloxyphenyl isocyanate** and its derivatives relies on various spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** A strong, characteristic absorption band is expected in the region of 2250-2280 cm^{-1} due to the asymmetric stretching vibration of the isocyanate ($-\text{N}=\text{C}=\text{O}$) group. Other significant peaks would include those corresponding to aromatic C-H stretching (around 3000-3100 cm^{-1}), C=C stretching in the aromatic rings (around 1500-1600 cm^{-1}), and C-O stretching of the ether linkage (around 1240 cm^{-1}).^[1]
- **^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The proton NMR spectrum would be expected to show signals for the aromatic protons of both the phenyl and benzyloxy groups in the range of δ 6.8-7.5 ppm. A characteristic singlet for the benzylic methylene protons ($-\text{O}-\text{CH}_2-\text{Ph}$) would typically appear around δ 5.0-5.2 ppm.
- **^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The carbon NMR spectrum would show a characteristic signal for the isocyanate carbon at approximately δ 125-135 ppm. The aromatic carbons would resonate in the range of δ 115-160 ppm, and the benzylic methylene carbon would appear around δ 70 ppm.^[1]

Conclusion

4-Benzyloxyphenyl isocyanate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its ability to readily form urea and carbamate linkages makes it an important building block for the creation of complex molecules with potential therapeutic activities, such

as ALK kinase inhibitors. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and scientists in its effective utilization for the development of novel chemical entities. As with all isocyanates, appropriate safety precautions should be taken during its handling and use due to its reactivity and potential toxicity.

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